

Tenovin-1 water solubility improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tenovin-1

CAS No.: 380315-80-0

Cat. No.: S548219

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Understanding the Tenovin-1 Solubility Challenge

Q: What is the core solubility problem with Tenovin-1?

Tenovin-1 is a valuable small-molecule p53 activator and SIRT inhibitor, but its development and experimental use are hindered by **poor water solubility** [1] [2]. One study explicitly notes its "insufficient solubility," which motivated the creation of a more water-soluble analog, Tenovin-6 [1] [2].

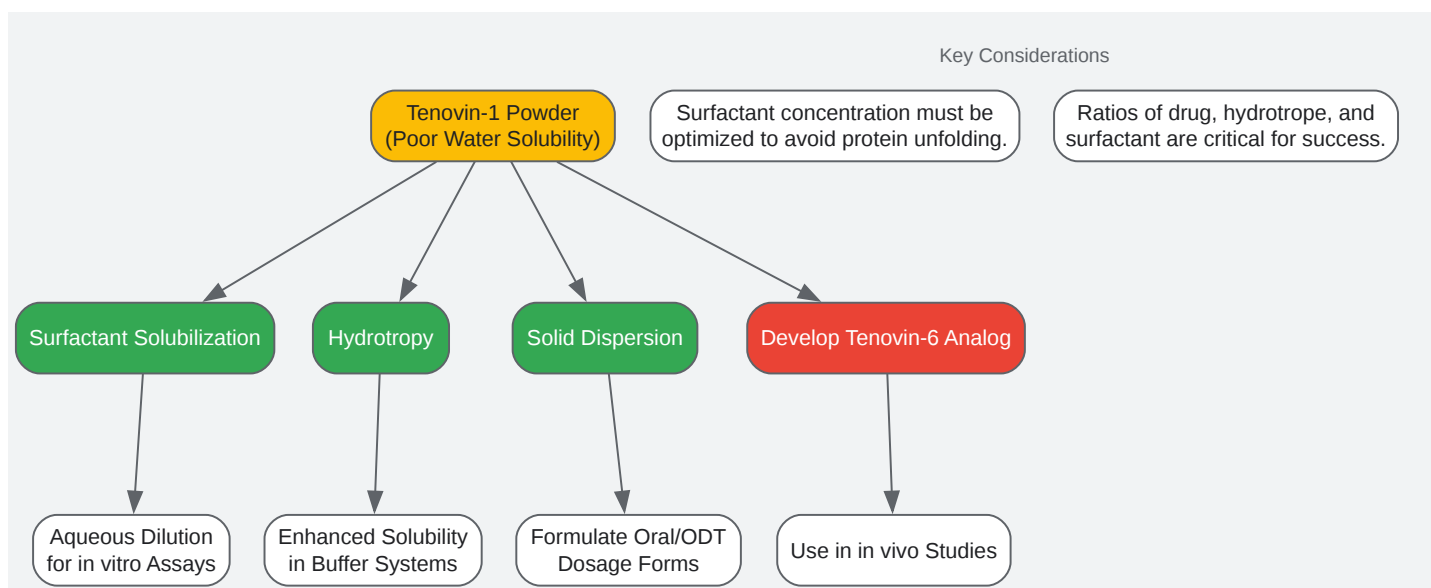
- **Stock Solution Preparation:** **Tenovin-1** is typically dissolved in **DMSO** for *in vitro* studies. A common stock concentration is **33.33 mg/mL (90.21 mM)**, which requires sonication to fully dissolve [2].
- **Physical Form:** It is supplied as a powder and should be stored desiccated at -20°C [2].

Strategies for Solubility Enhancement

The following table summarizes key strategies you can employ to overcome **Tenovin-1's** solubility limitations.

Strategy	Key Component(s)	Mechanism & Notes	Evidence/Context
Surfactant Use	Polysorbate 80 (Tween 80), other Tweens, CTAB [3]	Forms micelles that encapsulate hydrophobic drug molecules; widely used in biologics [4].	Solubilization capacity can be predicted from a drug's logP value [5].
Hydrotrophy	Nicotinamide [6]	Uses a hydrotrope to significantly increase solubility in aqueous solutions.	Synergistic effect observed with surfactants; 40-fold solubility increase for another drug [6].
Solid Dispersion	Carrier (e.g., Nicotinamide) + Surfactant (e.g., SDS) [6]	Disperses drug at molecular level in a solid hydrophilic carrier.	Manufacturing methods include solvent evaporation and freeze-drying [6].
Analog Development	Tenovin-6 [1]	Design a structurally related compound with improved physicochemical properties.	The primary literature solution to Tenovin-1's poor solubility [1].

The relationships between these strategies and their experimental workflows can be visualized as follows:



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Detailed Experimental Protocols

Q: How do I implement the solid dispersion and surfactant strategies?

Here are detailed methodologies based on published pharmaceutical studies.

Protocol 1: Creating a Ternary Solid Dispersion via Solvent Evaporation

This protocol is adapted from a study on solubility enhancement for another poorly soluble drug [6].

- **Weighing:** Weigh out **Tenovin-1**, your chosen carrier (e.g., Nicotinamide), and surfactant (e.g., Sodium Dodecyl Sulfide - SDS) in a predetermined ratio. A starting point could be a **1:1:0.2** (Drug:Carrier:Surfactant) ratio [6].
- **Dissolution:** Add the mixture to a suitable volume of purified water or a water-ethanol mixture with continuous stirring for 30 minutes.

- **Drying:** Transfer the solution to a petri dish and place it in an oven at $\sim 60^{\circ}\text{C}$ to ensure complete solvent evaporation.
- **Milling:** After drying, scrape the solid product from the dish and pass it through a sieve (e.g., 20 mesh) to obtain a uniform powder.
- **Storage:** Package the solid dispersion complex in sealed glass vials for storage and future use [6].

Protocol 2: Using Polysorbate 80 to Solubilize Tenovin-1 in an Aqueous Buffer

This method outlines how to incorporate a surfactant into an aqueous formulation.

- **CMC Determination:** Note that the Critical Micelle Concentration (CMC) for Polysorbate 80 is a key parameter. Formulations are often prepared at multiples of the CMC (e.g., 0.01x, 0.1x, 1x CMC) [4].
- **Solution Preparation:** Prepare a solution of Polysorbate 80 in your assay buffer (e.g., phosphate-buffered saline) at the desired concentration.
- **Critical Consideration:** Be aware that surfactant concentrations significantly above the CMC (e.g., 10x CMC) can cause unfolding of biologic drugs [4]. While **Tenovin-1** is a small molecule, this is a crucial factor if it is used in assays containing proteins.
- **Incorporation of Tenovin-1:** Add **Tenovin-1** to the surfactant solution. The solution may require brief sonication or vortexing to fully incorporate the compound.

Frequently Asked Troubleshooting Questions

Q: The solubility of my Tenovin-1 formulation is still low. What can I do?

- **Optimize Ratios:** The performance of solid dispersions is highly sensitive to the ratios of drug, carrier, and surfactant. Conduct a systematic ratio optimization study [6].
- **Confirm Surfactant Concentration:** Ensure the surfactant concentration is at or above its CMC to enable micelle formation and effective solubilization [4].
- **Try Alternative Excipients:** If Nicotinamide or SDS are not effective, screen other hydrotropes (e.g., urea) or surfactants (e.g., Polysorbate 20, CTAB) [6] [3].

Q: My Tenovin-1 solution is precipitating in my cell culture assay. How can I prevent this?

- **Maintain Surfactant Presence:** When diluting a DMSO stock solution into an aqueous assay buffer, ensure the final buffer contains a low concentration of a compatible surfactant (e.g., 0.001-0.01% w/v Polysorbate 80) to maintain solubilization [4].

- **Control Dilution Factor:** Avoid a high dilution factor from the DMSO stock. A final DMSO concentration of 0.1-0.5% is usually tolerated by cells and can help maintain compound solubility.
- **Order of Addition:** When possible, add the compound solution to the buffered solution with gentle agitation to facilitate even mixing and reduce local precipitation.

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